Sulfaphenazole
Overview
Description
Sulfaphenazole is a sulfonamide antibacterial compound. It is known for its ability to inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is involved in folate synthesis. This inhibition leads to a deficiency in folate within the microorganism, ultimately causing its death .
Mechanism of Action
Target of Action
Sulfaphenazole is a sulfonamide antibacterial . Its primary target is the enzyme dihydropteroate synthase (DHPS) , which is crucial for the synthesis of folate in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . By binding to this enzyme, it prevents the normal substrate, para-aminobenzoic acid (PABA), from accessing the active site. This inhibits the production of dihydropteroate, a precursor of folate .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids. Without it, the bacteria cannot replicate their DNA and divide, leading to a halt in their growth .
Pharmacokinetics
It is known that the metabolism of this compound occurs in the liver .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By blocking folate synthesis, it “starves” the bacteria of this essential nutrient, preventing them from growing and proliferating .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been reported that this compound can inhibit the metabolism of certain drugs, such as tolbutamide, leading to increased plasma levels of these drugs .
Biochemical Analysis
Biochemical Properties
Sulfaphenazole acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), an enzyme involved in folate synthesis . By inhibiting this enzyme, this compound starves the microorganism of folate, leading to its death .
Cellular Effects
This compound, being a potent CYP 2C6 and CYP 2C9 inhibitor, functions to decrease post-ischemic vascular dysfunction and increase blood flow . This indicates that this compound has a significant impact on cellular processes, particularly those related to ischemia and reperfusion.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS) . This enzyme is crucial for the synthesis of folate in bacteria. By inhibiting DHPS, this compound prevents the synthesis of folate, effectively starving the bacteria and leading to their death .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfaphenazole can be synthesized through a multi-step process. The synthesis typically involves the reaction of 1-phenyl-5-sulfanilamidopyrazole with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Sulfaphenazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Sulfaphenazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and as a reagent in various chemical reactions.
Biology: this compound is used in studies of bacterial metabolism and enzyme inhibition.
Medicine: It is used as an antibacterial agent in the treatment of bacterial infections.
Industry: This compound is used in the pharmaceutical industry for the production of antibacterial drugs.
Comparison with Similar Compounds
Sulfaphenazole is part of the sulfonamide class of antibacterial compounds. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibacterial that also inhibits dihydropteroate synthetase but has a different chemical structure.
Sulfadiazine: A sulfonamide antibacterial used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Sulfisoxazole: A sulfonamide antibacterial with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique in its potent inhibition of cytochrome P450 enzymes, which distinguishes it from other sulfonamide antibacterials. This property makes it particularly useful in studies of drug metabolism and enzyme inhibition .
Properties
IUPAC Name |
4-amino-N-(2-phenylpyrazol-3-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCJHSGMANYXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044131 | |
Record name | Sulfaphenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfaphenazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500353 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfaphenazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sulfaphenazole is a sulfonamide antibacterial. In bacteria, antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), an enzyme involved in folate synthesis. As such, the microorganism will be "starved" of folate and die. | |
Record name | Sulfaphenazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
526-08-9 | |
Record name | Sulfaphenazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfaphenazole [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaphenazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | sulfaphenazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Sulfaphenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfaphenazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFAPHENAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8L4V3F81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Sulfaphenazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 °C | |
Record name | Sulfaphenazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfaphenazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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